Methyl 3,5-dimethyl-4-propoxybenzoate

Description

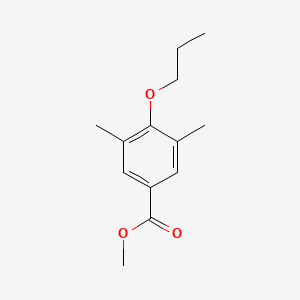

Methyl 3,5-dimethyl-4-propoxybenzoate (CAS: 1391730-55-4) is a benzoate ester derivative featuring a propoxy group at the 4-position and methyl groups at the 3- and 5-positions of the aromatic ring.

Properties

IUPAC Name |

methyl 3,5-dimethyl-4-propoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-5-6-16-12-9(2)7-11(8-10(12)3)13(14)15-4/h7-8H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYUEPHUDPMNLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1C)C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 3,5-dimethyl-4-propoxybenzoate typically involves esterification reactions. One common method is the reaction of 3,5-dimethyl-4-propoxybenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction proceeds as follows:

3,5-dimethyl-4-propoxybenzoic acid+methanolH2SO4Methyl 3,5-dimethyl-4-propoxybenzoate+water

Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Methyl 3,5-dimethyl-4-propoxybenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens or nitrating mixtures for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Synthesis Applications

1.1. Intermediate in Organic Synthesis

Methyl 3,5-dimethyl-4-propoxybenzoate is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its structure allows for modifications that lead to the development of biologically active molecules.

- Pharmaceutical Intermediates : It can be transformed into other benzoate derivatives that are crucial in drug formulation. For instance, similar compounds have been reported as intermediates in the synthesis of antidiabetic agents and other therapeutic drugs .

1.2. Polymer Chemistry

This compound is also employed in polymer chemistry, particularly in the synthesis of polyesters and polyurethanes. Its propoxy group enhances solubility and processability, making it a favorable choice for creating materials with specific mechanical properties.

| Application Area | Compound Type | Example Uses |

|---|---|---|

| Pharmaceuticals | Intermediates | Antidiabetic agents |

| Polymer Chemistry | Polyesters | Coatings, adhesives |

2.1. Antimicrobial Properties

Recent studies have explored the antimicrobial activities of benzoate derivatives, including this compound. These compounds exhibit significant inhibitory effects against various bacterial strains, making them candidates for developing new antimicrobial agents .

2.2. Anti-inflammatory Effects

Research has indicated that certain derivatives of this compound may possess anti-inflammatory properties. These findings suggest potential therapeutic applications in treating inflammatory diseases .

Case Studies and Research Findings

Case Study 1: Synthesis of Antidiabetic Agents

In a study focused on developing new antidiabetic agents, researchers synthesized derivatives from this compound through esterification reactions. The resulting compounds showed promising biological activity in vitro, demonstrating their potential as therapeutic agents .

Case Study 2: Polymer Development

Another research project involved using this compound to create biodegradable polymers. The study highlighted the compound's role in enhancing the mechanical properties of the resulting materials while maintaining environmental sustainability .

Mechanism of Action

The mechanism of action of Methyl 3,5-dimethyl-4-propoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary widely based on the context of its use .

Comparison with Similar Compounds

Substituted Benzoate Esters

- Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (Compound 5l): This triazine-containing benzoate ester (CAS: C25H19BrN4O6) shares a methyl ester group but incorporates a complex triazine backbone and bromo-formylphenoxy substituents.

Sandaracopimaric Acid Methyl Ester (Compound 4) :

A diterpene-derived methyl ester isolated from Austrocedrus chilensis resin. Unlike the aromatic benzoate structure of Methyl 3,5-dimethyl-4-propoxybenzoate, this compound features a fused bicyclic diterpene skeleton with a methyl ester group. Such diterpene esters are valued in natural product chemistry for their antimicrobial and anti-inflammatory properties, highlighting a divergence in biological applications compared to synthetic benzoates .

Functional Group Analogues

- The esterification of caffeic acid to its methyl ester enhances stability and bioavailability, a principle applicable to this compound.

- Z-Communic Acid Methyl Ester (Compound 9): Another resin-derived methyl ester with a labdane diterpene structure. Its linear triene system and ester group contrast with the aromaticity of this compound. Such diterpene esters are often studied for their role in plant defense mechanisms, whereas synthetic benzoates like this compound may find utility in polymer plasticizers or fragrance stabilizers due to their aromatic stability .

Key Structural and Functional Differences

| Property | This compound | Compound 5l | Sandaracopimaric Acid Methyl Ester |

|---|---|---|---|

| Core Structure | Aromatic benzoate | Triazine-linked benzoate | Diterpene ester |

| Substituents | 3,5-dimethyl; 4-propoxy | Bromo, formyl, methoxyphenoxy | Bicyclic diterpene |

| Reactivity | Moderate (ester hydrolysis) | High (cross-coupling sites) | Low (natural product stability) |

| Applications | Synthetic intermediates | Agrochemicals, polymers | Natural product research |

Biological Activity

Methyl 3,5-dimethyl-4-propoxybenzoate is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derivative of benzoic acid. Its chemical formula is C13H18O3, and it features a propoxy group attached to the benzene ring, which may influence its solubility and biological interactions.

Antimicrobial Activity

Recent studies have suggested that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzoic acid have been shown to possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The specific mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Inhibition of Enzymatic Activity

This compound may also act as an inhibitor of certain enzymes. For example, compounds with similar structural motifs have been identified as inhibitors of malate dehydrogenase (MDH), an enzyme involved in the Krebs cycle. Inhibition of MDH can lead to altered cellular metabolism, which may have implications in cancer therapy by targeting tumor metabolism .

Study on Antimicrobial Efficacy

In a comparative study examining the antimicrobial efficacy of various benzoate derivatives, this compound was tested against common pathogens. The results indicated that this compound displayed moderate antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics. The study highlighted the potential for developing new antimicrobial agents based on this compound's structure .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 32 | E. coli |

| Control Antibiotic (e.g., Penicillin) | 16 | Staphylococcus aureus |

Inhibition Studies on MDH

A study focusing on dual inhibitors of MDH1 and MDH2 revealed that compounds structurally related to this compound could effectively inhibit these enzymes. The kinetic analysis demonstrated competitive inhibition with IC50 values indicating potent activity against both isoforms. This suggests a promising avenue for cancer treatment through metabolic modulation .

Toxicological Profile

While exploring the biological activity of this compound, it is crucial to consider its safety profile. Preliminary toxicological assessments indicate that similar compounds exhibit low toxicity at therapeutic doses; however, comprehensive studies are necessary to evaluate long-term effects and potential side effects in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.